2-[4-(1-pyrrolidinylmethyl)benzoyl]-1,2,3,4-tetrahydroisoquinoline
Overview
Description
2-[4-(1-pyrrolidinylmethyl)benzoyl]-1,2,3,4-tetrahydroisoquinoline is a useful research compound. Its molecular formula is C21H24N2O and its molecular weight is 320.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 320.188863393 g/mol and the complexity rating of the compound is 424. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Anticancer Applications
The tetrahydroisoquinoline moiety, found in both natural and synthetic biologically active molecules, has been extensively studied for its potential anticancer properties. Research involving the synthesis of substituted 1,2,3,4-tetrahydroisoquinolines aimed at developing novel anticancer drugs has shown promising results. Derivatives of tetrahydroisoquinoline have been evaluated for their in vitro anticancer activity against various breast cancer cell lines, demonstrating potent cytotoxicity, which suggests their potential as safer anticancer drugs (Redda, Gangapuram, & Ardley, 2010).
Synthetic Methodologies
In synthetic chemistry, the manipulation of the tetrahydroisoquinoline structure has led to various methodologies for constructing complex molecules. For instance, the development of a new synthetic route to 2-alkyl-4-aryl-1(2H)-isoquinolones and tetrahydroisoquinolines showcases the versatility of these compounds in organic synthesis. This approach opens avenues for creating a wide array of derivatives with potential biological activities (Couture, Deniau, Grandclaudon, & Woisel, 1996).
Potential Therapeutic Uses
Beyond anticancer applications, derivatives of 2-[4-(1-pyrrolidinylmethyl)benzoyl]-1,2,3,4-tetrahydroisoquinoline may hold potential for other therapeutic uses. Research exploring structurally strained half-sandwich iridium(III) complexes, including tetrahydroisoquinoline derivatives, has revealed highly potent anticancer activities. These findings indicate the potential of such compounds in the development of new organo-iridium drug candidates with enhanced anticancer potency (Carrasco, Rodríguez-Fanjul, Habtemariam, & Pizarro, 2020).
Properties
IUPAC Name |
3,4-dihydro-1H-isoquinolin-2-yl-[4-(pyrrolidin-1-ylmethyl)phenyl]methanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O/c24-21(23-14-11-18-5-1-2-6-20(18)16-23)19-9-7-17(8-10-19)15-22-12-3-4-13-22/h1-2,5-10H,3-4,11-16H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RPLRKGKDIWXNOO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)CC2=CC=C(C=C2)C(=O)N3CCC4=CC=CC=C4C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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